
4-(1-Fluoroethenyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Fluoroethenyl)-1,1’-biphenyl is an organic compound with the molecular formula C14H11F It is a derivative of biphenyl, where one of the hydrogen atoms in the biphenyl structure is replaced by a fluoroethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Fluoroethenyl)-1,1’-biphenyl typically involves the introduction of a fluoroethenyl group to the biphenyl structure. One common method is through the reaction of 4-bromobiphenyl with a fluoroethenyl reagent under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of 4-(1-Fluoroethenyl)-1,1’-biphenyl .
Industrial Production Methods
Industrial production of 4-(1-Fluoroethenyl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Fluoroethenyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Substitution: The fluoroethenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions to introduce substituents onto the aromatic ring.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate the replacement of the fluorine atom.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield brominated derivatives of 4-(1-Fluoroethenyl)-1,1’-biphenyl, while nucleophilic substitution with sodium hydroxide can result in the formation of hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
4-(1-Fluoroethenyl)-1,1’-biphenyl has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as liquid crystals and polymers.
Medicinal Chemistry: Researchers investigate its potential as a precursor for the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Wirkmechanismus
The mechanism of action of 4-(1-Fluoroethenyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways The fluoroethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Fluoro-4-(1-fluoroethyl)benzene: This compound has a similar structure but with a fluoroethyl group instead of a fluoroethenyl group.
4-(1-Fluoroethenyl)benzoic acid: This compound contains a carboxylic acid group in place of one of the phenyl rings.
Uniqueness
4-(1-Fluoroethenyl)-1,1’-biphenyl is unique due to the presence of both a biphenyl core and a fluoroethenyl group This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis, materials science, and medicinal chemistry
Eigenschaften
CAS-Nummer |
133368-03-3 |
|---|---|
Molekularformel |
C14H11F |
Molekulargewicht |
198.23 g/mol |
IUPAC-Name |
1-(1-fluoroethenyl)-4-phenylbenzene |
InChI |
InChI=1S/C14H11F/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H2 |
InChI-Schlüssel |
RIMAWTVNNZEFQO-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=C(C=C1)C2=CC=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


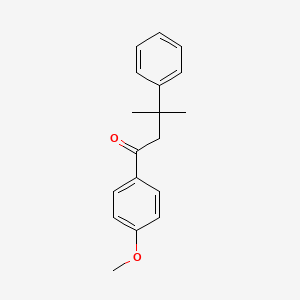
![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)
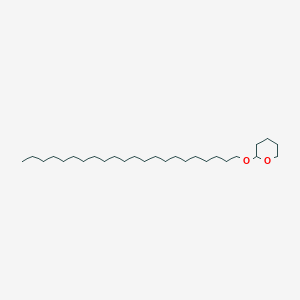
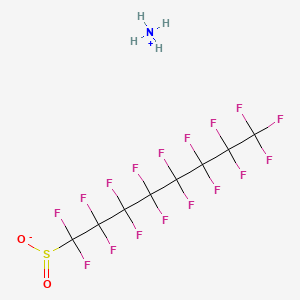
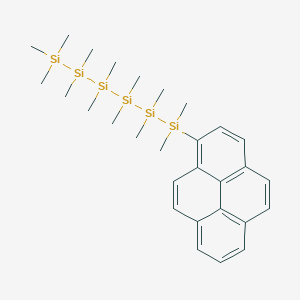
![3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate](/img/structure/B14276651.png)
![1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine](/img/structure/B14276655.png)


![N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride](/img/structure/B14276666.png)
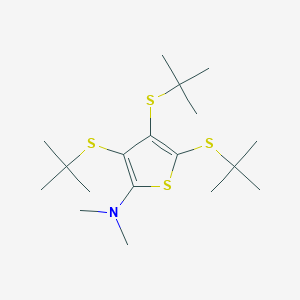
![11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene](/img/structure/B14276671.png)
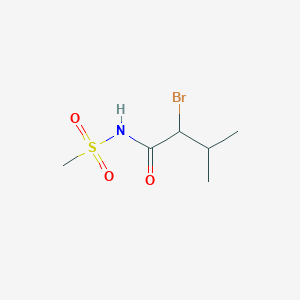
![Tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate](/img/structure/B14276695.png)
